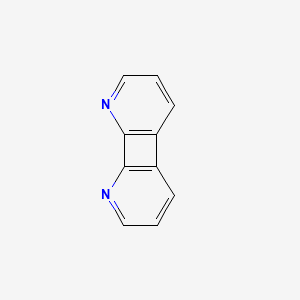
2-Fluoro-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-nitropyridine 1-oxide is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide followed by fluorination. One common method includes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then subjected to fluorination using reagents such as potassium fluoride (KF) or other fluorinating agents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity. This approach is particularly useful for handling highly exothermic reactions, such as nitration .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the fluorine and nitro groups, certain conditions can facilitate electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or butyl lithium in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the fluorine atom is replaced by other functional groups.
Reduction: The major product is 2-Fluoro-4-aminopyridine 1-oxide.
Scientific Research Applications
2-Fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s metabolic stability and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 2-Fluoro-5-nitropyridine
- 4-Fluoro-2-nitropyridine
Uniqueness
2-Fluoro-4-nitropyridine 1-oxide is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This arrangement results in distinct chemical properties, such as increased stability and reactivity compared to other fluorinated nitropyridines. The compound’s unique electronic structure makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
Molecular Formula |
C5H3FN2O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2-fluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChI Key |
LZUKYBVQIXLJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)



![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)


![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
